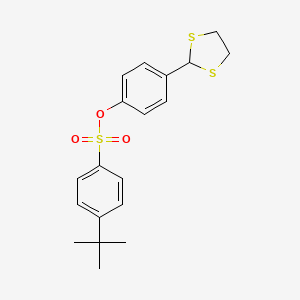

4-(1,3-Dithiolan-2-yl)phényl 4-(tert-butyl)benzènesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

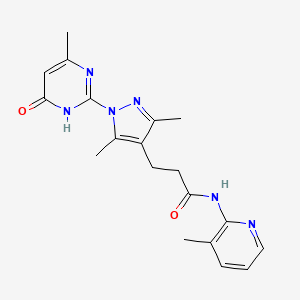

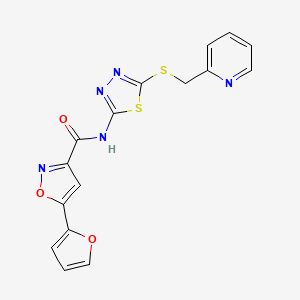

4-(1,3-Dithiolan-2-yl)phenyl 4-(tert-butyl)benzenesulfonate, also known as DTBP, is a chemical compound with the molecular formula C19H22O3S3 and a molecular weight of 394.56 .

Synthesis Analysis

The synthesis of 1,2-dithiolanes, such as DTBP, can be achieved by reacting readily accessible 1,3-bis-tert-butyl thioethers with bromine . The reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring-closure .Molecular Structure Analysis

The molecular structure of DTBP is characterized by a five-membered heterocyclic molecule comprising a disulfide bond . The five-membered cyclic geometry of 1,2-dithiolanes forces the disulfide scaffold into conformations with CSSC dihedral angles lower than 35˚ .Chemical Reactions Analysis

The reactivity of 1,2-dithiolanes like DTBP arises from the geometric constraints imposed upon the sulfur-sulfur (S–S) bond . This stereoelectronic effect weakens the S–S bond, rendering 1,2-dithiolanes prone to rapid thiol-disulfide exchange and ring-opening polymerization .Mécanisme D'action

Target of Action

It is suggested that the compound’s reactivity could potentially be associated with itseclipsed CCSS conformations and low CSSC dihedral angles .

Mode of Action

It is believed that theeclipsed CCSS conformations in 1,2-dithiolanes with low CSSC dihedral angles could potentially contribute to the reactivity associated with such compounds .

Action Environment

It is suggested that the compound should be stored in aninert atmosphere and at a temperature between 2-8°C for optimal stability .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of 4-(1,3-Dithiolan-2-yl)phenyl 4-(tert-butyl)benzenesulfonate(1,3-Dithiolan-2-yl)phenyl 4-(1,3-Dithiolan-2-yl)phenyl 4-(tert-butyl)benzenesulfonate(tert-butyl)benzenesulfonate in laboratory experiments include its low cost, its easy availability, and its high reactivity. It is also a relatively stable compound, making it suitable for use in a wide range of reactions. However, it can be difficult to control the reaction conditions, as the reaction rate can be affected by the presence of other compounds.

Orientations Futures

The future directions for 4-(1,3-Dithiolan-2-yl)phenyl 4-(tert-butyl)benzenesulfonate(1,3-Dithiolan-2-yl)phenyl 4-(1,3-Dithiolan-2-yl)phenyl 4-(tert-butyl)benzenesulfonate(tert-butyl)benzenesulfonate research include further exploration of its biochemical and physiological effects, as well as its potential applications in drug design and in the synthesis of coordination compounds. Additionally, further research could focus on the development of new and improved synthesis methods, as well as the optimization of existing methods. Additionally, further research could focus on the use of 4-(1,3-Dithiolan-2-yl)phenyl 4-(tert-butyl)benzenesulfonate(1,3-Dithiolan-2-yl)phenyl 4-(1,3-Dithiolan-2-yl)phenyl 4-(tert-butyl)benzenesulfonate(tert-butyl)benzenesulfonate as a catalyst in the synthesis of other compounds, such as polymers and pharmaceuticals. Finally, further research could focus on the development of new and improved methods for the detection and quantification of 4-(1,3-Dithiolan-2-yl)phenyl 4-(tert-butyl)benzenesulfonate(1,3-Dithiolan-2-yl)phenyl 4-(1,3-Dithiolan-2-yl)phenyl 4-(tert-butyl)benzenesulfonate(tert-butyl)benzenesulfonate in biological samples.

Méthodes De Synthèse

The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 4-(tert-butyl)benzenesulfonate(1,3-Dithiolan-2-yl)phenyl 4-(1,3-Dithiolan-2-yl)phenyl 4-(tert-butyl)benzenesulfonate(tert-butyl)benzenesulfonate involves several steps. The first step is the preparation of the starting material, which is a tert-butylbenzenesulfonate. This can be done by reacting tert-butylbenzene with sulfuric acid in an aqueous solution. The resulting sulfonate is then reacted with a dithiolan derivative, such as 2-thiophene-1,3-dicarboxaldehyde, to form the desired product. The reaction is carried out in a polar solvent, such as methanol or ethanol, and is catalyzed by an acid, such as p-toluenesulfonic acid.

Applications De Recherche Scientifique

- Par exemple, l'inhibition d'enzymes spécifiques (par exemple, SHP1) à l'aide de ce composé pourrait avoir des implications thérapeutiques .

- Les dérivés de 4-(1,3-dithiolan-2-yl)phénol ont été étudiés pour leurs effets antimelanogènes. Ces composés peuvent supprimer la production de mélanine, aidant potentiellement aux traitements liés à la peau .

Activité biologique et inhibition enzymatique

Inhibition de la mélanogenèse

Propriétés

IUPAC Name |

[4-(1,3-dithiolan-2-yl)phenyl] 4-tert-butylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3S3/c1-19(2,3)15-6-10-17(11-7-15)25(20,21)22-16-8-4-14(5-9-16)18-23-12-13-24-18/h4-11,18H,12-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBWPCOLNPDNSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3SCCS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Pyrrolidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2387106.png)

![2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2387110.png)

![N-(3-chlorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2387113.png)

![2-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2387121.png)

![4-[(3-Methylbutyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2387122.png)

![2-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2387126.png)